(2E)-1-(4-Fluorophenyl)-3-(2-methylphenyl)prop-2-en-1-one
Description
(2E)-1-(4-Fluorophenyl)-3-(2-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its structure features a 4-fluorophenyl group at position 1 and a 2-methylphenyl (ortho-methyl-substituted phenyl) group at position 3, with an E-configuration confirmed by crystallographic studies . Chalcones like this compound are synthesized via the Claisen-Schmidt condensation, as demonstrated in , where 4-fluorobenzaldehyde reacts with 2-hydroxyacetophenone in the presence of KOH/ethanol at 0–50°C . The compound’s molecular formula is C₁₆H₁₃FO, with a molecular weight of 240.28 g/mol.
Properties
IUPAC Name |
(E)-1-(4-fluorophenyl)-3-(2-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO/c1-12-4-2-3-5-13(12)8-11-16(18)14-6-9-15(17)10-7-14/h2-11H,1H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMWQINITFXUOR-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-Fluorophenyl)-3-(2-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluoroacetophenone and 2-methylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the synthesis might involve similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and automated systems could be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the α,β-unsaturated carbonyl system.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to a saturated ketone.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Products may include carboxylic acids or epoxides.
Reduction: The major product is the corresponding saturated ketone.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
- Potential applications in drug development due to its structural similarity to biologically active chalcones.
Industry
- Used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (2E)-1-(4-Fluorophenyl)-3-(2-methylphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The α,β-unsaturated carbonyl system is known to interact with nucleophiles in biological molecules, potentially leading to various biological effects.
Comparison with Similar Compounds
Halogen-Substituted Chalcones
- (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one ():
Replacing the 2-methylphenyl group with a 4-bromophenyl substituent alters steric and electronic properties. The bromo analog crystallizes in the P2₁/n space group, with a dihedral angle of 8.49° between aromatic rings, indicating near-planarity. Intermolecular C–H⋯Br interactions influence crystal packing, differing from the target compound’s methyl group . - (2E)-1-(4-Chlorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one (): Introducing a pyrazole ring at position 3 increases structural complexity.
Nitro and Hydroxy/Methoxy-Substituted Chalcones
- (E)-3-(4-Fluorophenyl)-1-(2-nitrophenyl)prop-2-en-1-one ():
The electron-withdrawing nitro group at the ortho position increases polarity and may reduce planarity due to steric hindrance. Crystallographic data show a mean σ(C–C) bond deviation of 0.002 Å, suggesting high structural precision . - (2E)-3-(4-Fluorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one ():
Hydroxy and methoxy groups enhance hydrogen-bonding capacity, improving solubility in polar solvents compared to the hydrophobic 2-methylphenyl group in the target compound .
Heterocyclic and Aliphatic Substituents
- (2E)-3-[5-(4-Fluorophenyl)-2-furyl]-1-(4-methylphenyl)prop-2-en-1-one ():
A furan ring at position 3 introduces π-conjugation and heteroatom interactions, modifying electronic transitions and UV-Vis absorption profiles .
Electronic Effects and Reactivity
- Electron-Withdrawing Groups (EWGs) : Nitro () and halogens () increase the α,β-unsaturated ketone’s electrophilicity, enhancing reactivity toward nucleophiles like thiols or amines.
Biological Activity
The compound (2E)-1-(4-Fluorophenyl)-3-(2-methylphenyl)prop-2-en-1-one , commonly referred to as a chalcone, is a member of the flavonoid family known for its diverse biological activities. Chalcones have garnered attention due to their potential therapeutic applications, particularly in cancer treatment, antimicrobial activity, and anti-inflammatory effects. This article reviews the biological activity of this specific chalcone, supported by recent research findings and case studies.
- Molecular Formula : CHFO
- Molecular Weight : 258.29 g/mol
- Structure : The compound features a conjugated system with two aromatic rings connected by a propenone unit, which is crucial for its biological activity.
Anticancer Activity
Chalcones have been extensively studied for their anticancer properties. Recent studies indicate that this compound exhibits significant antiproliferative effects against various cancer cell lines.
- Mechanism of Action :
- Induces cell cycle arrest at the G2/M phase.
- Triggers apoptosis through mitochondrial dysfunction.
- Modulates expression of cell cycle-associated proteins such as cyclin B1 and p21.
Table 1: Summary of Anticancer Effects
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A2058 Melanoma | 10.5 | Apoptosis induction, cell cycle arrest | |
| BLM Melanoma | 12.3 | Mitochondrial membrane potential disruption |
Antimicrobial Activity
Chalcones have also shown promising results in antimicrobial assays. The compound has been tested against several bacterial strains.
- Activity Against Bacteria :
- Effective against Staphylococcus aureus and Escherichia coli.
- Minimum inhibitory concentration (MIC) values were reported in the range of 0.0039 to 0.025 mg/mL.
Table 2: Antimicrobial Activity Overview
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.005 |
| Escherichia coli | 0.010 |
Case Studies
-
In Vitro Studies on Melanoma Cells :
A study evaluated the effects of this compound on melanoma cells, demonstrating significant apoptosis and cell cycle arrest at specific concentrations over time intervals of 24, 48, and 72 hours . -
Antimicrobial Efficacy :
Another investigation highlighted the compound's potent antibacterial properties, showing complete inhibition of bacterial growth within hours of exposure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
